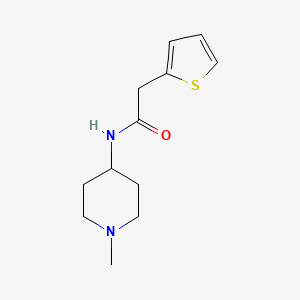
1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine, also known as DMPP, is a chemical compound that has been widely studied in the field of neuroscience and pharmacology. It is a piperazine derivative that has been found to have potential therapeutic applications for various neurological disorders.
作用机制
1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine acts as a selective agonist for the 5-HT1A receptor, which is a subtype of the serotonin receptor. The activation of this receptor has been linked to the regulation of mood, anxiety, and stress. 1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine has also been found to increase the release of dopamine and norepinephrine in certain brain regions, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine has been found to have anxiolytic and antidepressant effects in animal models. It has also been shown to increase the release of dopamine and norepinephrine in certain brain regions. 1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine has been found to have a low affinity for other serotonin receptors, which may contribute to its selectivity for the 5-HT1A receptor.
实验室实验的优点和局限性
1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine has been found to be a selective agonist for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in the regulation of mood, anxiety, and stress. However, 1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine has limitations in terms of its solubility and stability, which may affect its use in certain experimental conditions.
未来方向
Further research is needed to fully understand the potential therapeutic applications of 1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine in the treatment of neurological disorders. Future studies may focus on optimizing the synthesis method of 1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine, investigating its pharmacokinetics and pharmacodynamics, and exploring its potential use in combination with other drugs for the treatment of depression, anxiety, and schizophrenia. Additionally, further studies may investigate the potential role of 1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine in the regulation of other neurotransmitters and receptors involved in neurological disorders.
合成方法
1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine can be synthesized by reacting 2,5-dimethylbenzaldehyde with 3-pyridinemethanamine in the presence of sodium triacetoxyborohydride. This reaction results in the formation of 1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine as a white crystalline powder with a melting point of 142-144°C.
科学研究应用
1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Studies have shown that 1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine acts as a selective agonist for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine has also been found to have anxiolytic and antidepressant effects in animal models.
属性
IUPAC Name |
1-(2,5-dimethylphenyl)-4-(pyridin-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c1-15-5-6-16(2)18(12-15)21-10-8-20(9-11-21)14-17-4-3-7-19-13-17/h3-7,12-13H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUWKMCPHWSCHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5101440.png)

![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(4-methylphenyl)thio]piperidine](/img/structure/B5101458.png)
![5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101467.png)
![N-[2-(aminocarbonyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5101473.png)
![N~2~-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-L-leucinamide](/img/structure/B5101475.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-bromo-4-ethoxybenzamide](/img/structure/B5101480.png)





![3-[2-(3-bromophenyl)-2-oxoethyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium bromide](/img/structure/B5101526.png)
